molecular formula C20H38F2N4O4 B12316976 tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate; tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate

tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate; tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate

Cat. No.: B12316976
M. Wt: 436.5 g/mol
InChI Key: DYDFTOLAGQCTBQ-SRPOWUSQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE typically involves the protection of the amine group and the introduction of the fluorine atom. One common method includes the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (BOC) to form the BOC-protected amine.

    Introduction of the fluorine atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Cyclization: The intermediate is then cyclized to form the piperidine ring.

Industrial Production Methods

Industrial production methods for TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, such as controlled temperature and pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE involves its interaction with specific molecular targets. The compound can act as an inhibitor or ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    TRANS-4-AMINO-1-BOC-3-CHLOROPIPERIDINE: Similar structure but with a chlorine atom instead of fluorine.

    TRANS-4-AMINO-1-BOC-3-BROMOPIPERIDINE: Similar structure but with a bromine atom instead of fluorine.

    TRANS-4-AMINO-1-BOC-3-IODOPIPERIDINE: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity, stability, and binding affinity. The fluorine atom can also enhance the compound’s lipophilicity, making it more suitable for certain biological applications .

Properties

Molecular Formula

C20H38F2N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate;tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate

InChI

InChI=1S/2C10H19FN2O2/c2*1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h2*7-8H,4-6,12H2,1-3H3/t2*7-,8-/m10/s1

InChI Key

DYDFTOLAGQCTBQ-SRPOWUSQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N.CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N.CC(C)(C)OC(=O)N1CCC(C(C1)F)N

Origin of Product

United States

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